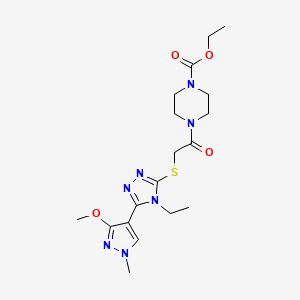

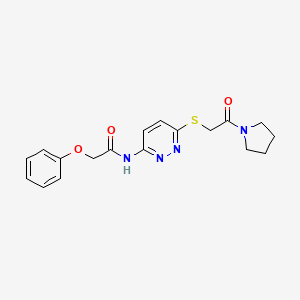

![molecular formula C11H9N3OS B2632868 7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol CAS No. 1144455-32-2](/img/structure/B2632868.png)

7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

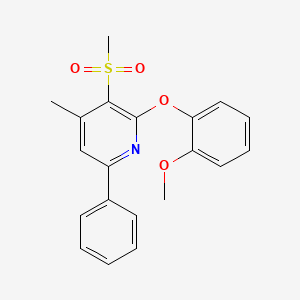

“7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” is a chemical compound . It’s part of a series of pyrido[2,3-d]pyrimidine derivatives that were designed and synthesized as potential anticonvulsants and antidepressants .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of “7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” can be represented by the SMILES notation:Cc1cc(nc2c1c3c(o2)c4 nnnn4cn3)C . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include condensation, cyclization, elimination, methylation, and condensation .Applications De Recherche Scientifique

Neurotropic Activity

The compound has been used in the synthesis of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . These derivatives have been studied for their neurotropic activity in rats and mice . Eight compounds were found to have an anticonvulsant effect of antagonism with corazole . Four selected compounds had anxiolytic and behavior activating effects .

Interaction with GABA A Receptor

Molecular docking of the synthesized compounds was performed to predict their interaction with the GABA A receptor . Five compounds were identified, the complexation of which with the GABA A receptor occurs in two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This indicates the inhibitory effect of the compounds on the target .

Anticonvulsant Activity

A series of pyrido[2,3-d]pyrimidine derivatives were designed and synthesized as potential anticonvulsants . Their pharmacological activities were evaluated by maximal electroshock test, forced swimming test, and tail suspension test in mice . Some compounds exhibited significant anticonvulsant activity .

Antidepressant Activity

The same series of pyrido[2,3-d]pyrimidine derivatives were also evaluated for their antidepressant activities . Some compounds showed potent antidepressant properties that lead to significant reduction in the duration of the immobility time .

Synthesis of New Derivatives

The compound has been used in the preparation of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . Substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one were conducted .

Orientations Futures

Propriétés

IUPAC Name |

11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-5-3-6(2)14-10-7(5)8-9(15-10)11(16)13-4-12-8/h3-4H,1-2H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMHSEGBVRFEIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)

![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)

![1-Benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2632793.png)

![Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid](/img/structure/B2632807.png)

![3-ethyl-N-[2-(2-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2632808.png)